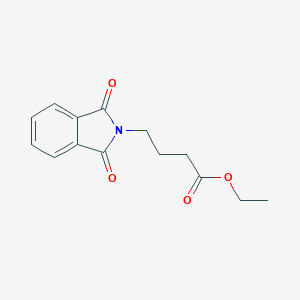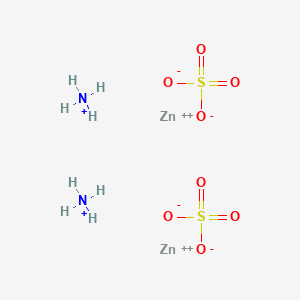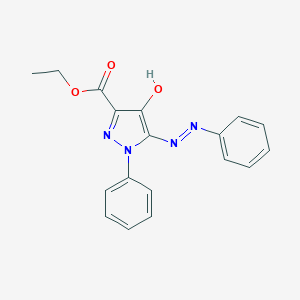
1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as "ethyl 4-(4-hydroxyphenylazo)-1-phenyl-1H-pyrazole-3-carboxylate" and is a member of the pyrazole family of compounds. In
作用机制
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester is complex and involves several processes. This compound has been shown to bind to specific receptors and modulate their activity. The exact mechanism of action of this compound depends on the specific receptor it binds to. For example, 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester has been shown to inhibit the activity of cyclooxygenase-2 by binding to its active site and blocking the production of prostaglandins.
生化和生理效应
1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester has been shown to have several biochemical and physiological effects. This compound has been shown to modulate the activity of various enzymes and receptors, which can lead to changes in cellular signaling pathways. Some of the most common effects of this compound include:
1. Anti-inflammatory Activity: 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester has been shown to have anti-inflammatory activity by inhibiting the activity of cyclooxygenase-2 and reducing the production of prostaglandins.
2. Antioxidant Activity: 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester has been shown to have antioxidant activity by scavenging free radicals and reducing oxidative stress.
实验室实验的优点和局限性
1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester has several advantages and limitations for lab experiments. Some of the most common advantages and limitations include:
Advantages:
1. High Purity: 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester is a highly pure compound that can be easily synthesized in the lab.
2. Specific Activity: 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester has a specific activity that can be easily measured and quantified.
Limitations:
1. Toxicity: 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester can be toxic at high concentrations, which can limit its use in lab experiments.
2. Stability: 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester can be unstable under certain conditions, which can limit its use in lab experiments.
未来方向
1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester has several potential future directions for scientific research. Some of the most common future directions include:
1. Drug Development: 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester has the potential to be developed into new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
2. Biochemical and Physiological Studies: 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester can be further studied to investigate its mechanism of action and its effects on various enzymes and receptors.
3. Nanoparticle Synthesis: 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester can be used in the synthesis of nanoparticles for drug delivery and other applications.
4. Environmental Applications: 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester can be used in environmental applications, such as the removal of heavy metals from water.
Conclusion:
In conclusion, 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester is a unique compound that has gained significant attention in scientific research. This compound has been extensively studied for its potential use in drug development and in the study of biochemical and physiological processes. While this compound has several advantages and limitations for lab experiments, it has several potential future directions for scientific research, including drug development, nanoparticle synthesis, and environmental applications.
合成方法
The synthesis of 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-hydroxybenzenediazonium chloride with ethyl 3-oxobutanoate in the presence of sodium acetate. This reaction results in the formation of the desired compound. Other methods of synthesis have also been reported, including the use of microwave irradiation and ultrasonic irradiation.
科学研究应用
1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester has been extensively studied in scientific research due to its unique properties. This compound has been used in the development of new drugs, as well as in the study of biochemical and physiological processes. Some of the most common applications of this compound include:
1. Drug Development: 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester has been used in the development of new drugs due to its ability to bind to specific receptors and modulate their activity. This compound has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
2. Biochemical and Physiological Studies: 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester has been used in biochemical and physiological studies to investigate the mechanism of action of various enzymes and receptors. This compound has been shown to modulate the activity of several enzymes and receptors, including cyclooxygenase-2, nitric oxide synthase, and the GABA receptor.
属性
CAS 编号 |
15096-02-3 |
|---|---|
产品名称 |
1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester |
分子式 |
C18H16N4O3 |
分子量 |
336.3 g/mol |
IUPAC 名称 |
ethyl 4-hydroxy-1-phenyl-5-phenyldiazenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C18H16N4O3/c1-2-25-18(24)15-16(23)17(20-19-13-9-5-3-6-10-13)22(21-15)14-11-7-4-8-12-14/h3-12,23H,2H2,1H3 |
InChI 键 |
OWYTYDUDULWGQR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C(=C1O)N=NC2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CCOC(=O)C1=NN(C(=C1O)N=NC2=CC=CC=C2)C3=CC=CC=C3 |
其他 CAS 编号 |
15096-02-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Oxa-4-thiaspiro[4.5]decane](/img/structure/B86402.png)
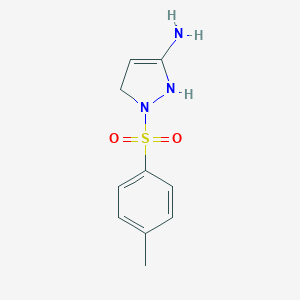
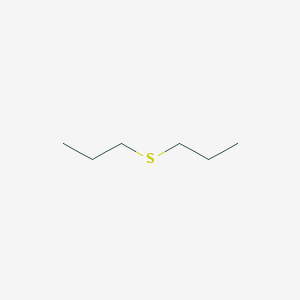
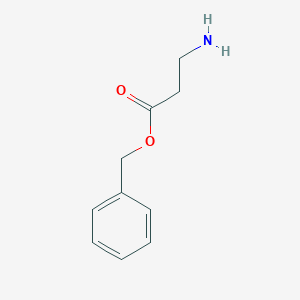
![Naphtho[1,2,3,4-ghi]perylene](/img/structure/B86413.png)
![2-[4-[2-(4-Nitro-2-sulphophenyl)vinyl]-3-sulphophenyl]-2h-naphtho[1,2-d]triazole-5-sulphonic acid](/img/structure/B86414.png)
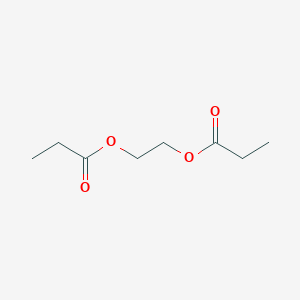
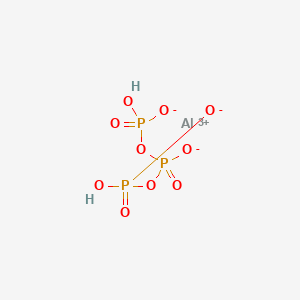
![Ethanol, 2-[(3-methylphenyl)amino]-](/img/structure/B86419.png)
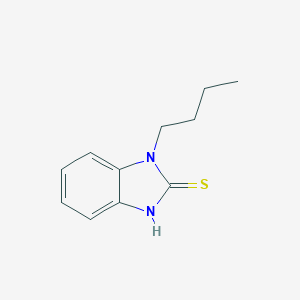
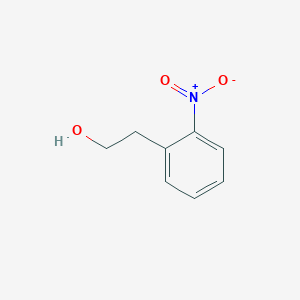
![Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro-](/img/structure/B86426.png)
